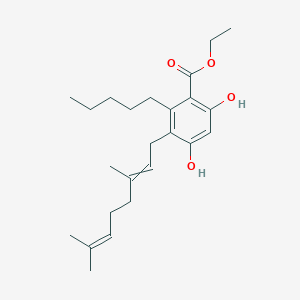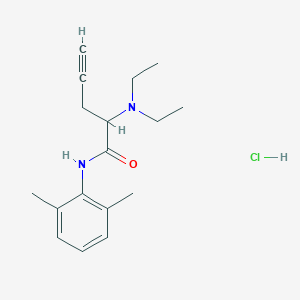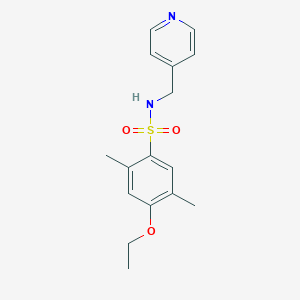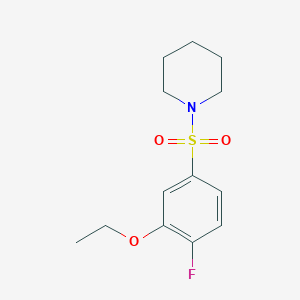
Carbonyldiphosphonate
Übersicht
Beschreibung
Carbonyldiphosphonate, also known as phosphonocarbonylphosphonic acid, is a chemical compound with the molecular formula CH4O7P2 . It has a molecular weight of 189.98600 . It is known to be a selective inhibitor of mammalian DNA polymerase delta .
Synthesis Analysis
The synthesis of Carbonyldiphosphonate involves complex chemical reactions . The process involves the use of nucleoside phosphoramidites or H-phosphonates as synthons . The chemical synthesis of DNA and RNA is universally carried out using these synthons .Molecular Structure Analysis
The molecular structure of Carbonyldiphosphonate has been determined by single-crystal X-ray diffraction techniques . The structure consists of carbonyldiphosphonate ions bridged together primarily by coordination to sodium ions .Chemical Reactions Analysis
Carbonyldiphosphonate is involved in various chemical reactions. For instance, it has been used as a starting building block for the synthesis of functionally substituted methylenediphosphonates . It has also been used in the formation of cyclic carbonates .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis Carbonylphosphonates, including carbonyldiphosphonate (COMDP), are notable for their multiple chemical properties due to the interaction between their carbonyl and phosphonate groups. They present unique challenges in synthesis and have a range of applications, from metal chelation to medicinal chemistry (McKenna & Kashemirov, 2002).
Bioactivity and Enzyme Inhibition COMDP acts as a selective inhibitor of DNA polymerase epsilon, which stimulates the expression of ribo and deoxyribo modes of primase activities in certain enzyme complexes. This leads to the accumulation of primers, indicating its potential for impacting DNA replication processes (Říman, 2001).
Applications in Medicinal and Industrial Chemistry Hydroxy and amino substitutes of phosphonates and bisphosphonates, which include compounds like carbonyldiphosphonate, have significant implications in medicinal and industrial chemistry. For instance, hydroxy bisphosphonates are effective in preventing bone loss in diseases like osteoporosis. These compounds have distinct physical, chemical, biological, and therapeutic characteristics (Kaboudin et al., 2022).
Inhibition Analysis in DNA Polymerases In the study of DNA polymerases, carbonyldiphosphonate was identified as a competitive inhibitor with selectivity for certain polymerases over others. This selectivity and inhibition capability underline its potential in the field of genetic and enzymatic research (Wright et al., 1994).
Role in Phosphonate Metabolism by Bacteria Phosphonates like carbonyldiphosphonate play a role in the metabolism of certain bacteria, particularly in environments like the marine ecosystem. Understanding their metabolic pathways offers insights into their ecological significance and potential biotechnological applications (Villarreal-Chiu et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phosphonocarbonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O7P2/c2-1(9(3,4)5)10(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYORSKKUGAGNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14255-62-0 (tetra-hydrochloride salt) | |
| Record name | Carbonyldiphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00938172 | |
| Record name | Carbonylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17255-30-0 | |
| Record name | Carbonyldiphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonyldiphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5MC7GMD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)







![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)


![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)